molecular formula CHMgNaO7S B1216720 Andrew's liver salt CAS No. 50813-39-3

Andrew's liver salt

Cat. No.: B1216720
CAS No.: 50813-39-3
M. Wt: 204.38 g/mol
InChI Key: ZDXSOOBRDLVPON-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Andrew's Liver Salt is a historical effervescent compound with documented applications in scientific research. Its primary value lies in its use as a cost-effective effervescent agent, notably in double-contrast radiography for upper gastrointestinal tract investigations, where it has proven effective in releasing adequate gas for visualization . The product is a powdered mixture of three key components: sodium hydrogen carbonate (sodium bicarbonate) at 22.6% w/w, citric acid at 19.5% w/w, and magnesium sulphate (as the dihydrate) at 17.4% w/w . The mechanism of action is based on a rapid acid-base reaction; upon dissolution in water, the citric acid reacts with the sodium bicarbonate to produce carbon dioxide gas, which creates the effervescence . The magnesium sulphate content also provides a laxative effect, which is relevant for its historical use as an antacid and laxative for mild stomach complaints . In a laboratory or research setting, this reagent is strictly for investigational purposes. This compound was first sold in 1894 and was originally produced by the company Scott and Turner . It is critical to note that this product is NOT intended for human consumption, diagnostic use, or therapeutic applications. It is offered solely "For Research Use Only" (RUO).

Properties

CAS No.

50813-39-3

Molecular Formula

CHMgNaO7S

Molecular Weight

204.38 g/mol

IUPAC Name

magnesium;sodium;hydrogen carbonate;sulfate

InChI

InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3

InChI Key

ZDXSOOBRDLVPON-UHFFFAOYSA-K

SMILES

C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2]

Canonical SMILES

C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2]

Synonyms

Andrew's Liver Salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Andrew's Liver Salt with other commonly used osmotic laxatives and antacids based on active ingredients, mechanisms, clinical applications, and safety profiles:

Compound Active Ingredients Primary Mechanism Clinical Use Common Side Effects Key References
This compound Sodium bicarbonate, citric acid, magnesium sulfate Osmotic laxative (Mg²⁺ draws water into intestines); neutralizes gastric acid Indigestion, constipation Electrolyte imbalance, diarrhea
Magnesium Hydroxide Mg(OH)₂ Osmotic laxative (increases intestinal water retention) Constipation, acid reflux Diarrhea, hypermagnesemia (rare)
Sodium Bicarbonate NaHCO₃ Antacid (neutralizes HCl); systemic alkalizer Acid indigestion, metabolic acidosis Metabolic alkalosis, edema
Epsom Salt (MgSO₄) MgSO₄ Osmotic laxative; Mg²⁺ relaxes smooth muscle Constipation, pre-eclampsia management Hypermagnesemia, hypotension
Polyethylene Glycol (PEG) PEG 3350 Osmotic laxative (non-absorbable polymer) Chronic constipation, bowel preparation Abdominal cramping, nausea

Key Findings:

Mechanistic Overlap : this compound shares osmotic laxative properties with magnesium hydroxide and Epsom salt due to magnesium ions. However, its inclusion of sodium bicarbonate adds antacid functionality, distinguishing it from pure Mg²⁺-based compounds .

Safety Considerations : Sodium bicarbonate in this compound poses risks of electrolyte imbalance (e.g., hypokalemia) and alkalosis, which are less common in PEG-based laxatives .

Efficacy in Constipation : Magnesium sulfate (Epsom salt) acts faster (2–4 hours) than this compound (4–6 hours), but both are less suitable for chronic use compared to PEG, which has a lower risk of tolerance .

Clinical Guidelines : The American College of Gastroenterology (ACG) recommends PEG as first-line for chronic constipation due to safety, whereas magnesium-based agents like this compound are reserved for short-term relief .

Preparation Methods

Drying of Raw Materials

All components except sodium hydrogen carbonate undergo rigorous drying at 110–120°C in a hot air oven to achieve moisture levels below 0.5% . This step is critical because:

  • Magnesium sulfate dihydrate retains structural stability at high temperatures without decomposing.

  • Anhydrous citric acid must remain free of absorbed water to prevent acid-base reactions before administration7.

Granulation and Blending

The dried ingredients are blended in the following sequence to ensure homogeneity7:

  • Magnesium sulfate is ground to a fine powder (particle size <150 µm) to enhance mixability.

  • Citric acid is sieved and combined with magnesium sulfate using a tumble blender for 15–20 minutes.

  • Sodium hydrogen carbonate is added gradually to prevent localized reactions with citric acid.

  • Sucrose is incorporated last to coat the mixture, reducing hygroscopicity.

Quality Control Parameters

Table 2: Critical Quality Attributes (CQAs) for this compound

ParameterTest MethodAcceptance Criteria
Potency of MgSO₄Titration (EDTA complexation)16.5–18.3% w/w
Effervescence timeDissolution in 200 mL H₂OComplete disintegration <3 min
pH of solutionPotentiometric measurement6.5–7.5
Moisture contentKarl Fischer titration≤1.0%

The sodium content (319 mg per 5 mL dose) necessitates labeling for patients on sodium-restricted diets. Additionally, microbial limits adhere to Ph. Eur. standards for oral powders, with <10³ CFU/g for total aerobic count.

Stability and Shelf-Life Considerations

Accelerated stability studies indicate the product retains >90% potency for 24 months when stored below 25°C. Key degradation pathways include:

  • Maillard reaction : Between sucrose and primary amines under high humidity, leading to browning.

  • Premature effervescence : Caused by residual moisture, which lowers the activation energy for acid-base reactions7.

Variations and Modern Adaptations

Sugar-Free Formulations

To accommodate diabetic patients, sucrose may be replaced with non-hygroscopic sweeteners like sucralose or aspartame. However, this alters the powder’s flow properties, necessitating the addition of colloidal silica (0.5–1.0%) as a glidant7.

Effervescent Tablet Alternatives

Compressed tablet versions have been explored, requiring binder agents such as polyvinylpyrrolidone (PVP). Tablets disintegrate faster (<1 minute) but are prone to capping due to the high porosity of magnesium sulfate .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for determining the chemical composition and stability of Andrews liver salt in experimental settings?

  • Methodological Answer : Employ spectroscopic techniques (e.g., FTIR, NMR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for quantitative analysis of active ingredients like sodium bicarbonate and citric acid. Accelerated stability studies under varying pH, temperature, and humidity conditions can assess degradation kinetics. Include triplicate measurements and statistical validation (e.g., RSD ≤ 2%) to ensure reproducibility .

Q. How can researchers design experiments to evaluate the biochemical interactions of Andrews liver salt with hepatic enzymes?

  • Methodological Answer : Use in vitro hepatocyte models or microsomal assays to monitor enzyme activity (e.g., CYP450 isoforms) via spectrophotometric or fluorometric assays. Control for variables like incubation time, substrate concentration, and pH. Validate findings with in vivo rodent models, ensuring compliance with ethical guidelines for liver tissue sampling .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in reported hepatoprotective versus potential toxic effects of Andrews liver salt?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to harmonize disparate findings. Design dose-response studies using isobaric tagging (e.g., TMT) to quantify proteomic changes in liver tissue. Apply Hill’s criteria for causality to distinguish direct toxicity from confounding factors (e.g., pre-existing liver conditions) .

Q. How should researchers optimize pharmacokinetic studies to model the absorption and excretion dynamics of Andrews liver salt?

  • Methodological Answer : Implement a crossover design with controlled sodium intake to isolate salt-specific effects. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze plasma concentration-time curves. Validate with urinary excretion data and adjust for renal function variability using Cockcroft-Gault equations .

Q. What statistical approaches are most robust for analyzing contradictory clinical outcomes in Andrews liver salt trials?

  • Methodological Answer : Apply Bayesian hierarchical models to account for inter-study heterogeneity. Use sensitivity analysis to evaluate the impact of outliers or missing data. For time-to-event outcomes (e.g., liver injury onset), employ Cox proportional hazards regression with stratification by baseline risk factors .

Q. How can advanced spectroscopic techniques validate the purity of Andrews liver salt formulations in regulatory compliance studies?

  • Methodological Answer : Combine X-ray diffraction (XRD) for crystallinity assessment and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. Cross-reference results with pharmacopeial standards (e.g., USP-NF). Validate method robustness via inter-laboratory comparisons and z-score analysis .

Methodological Resources

  • Data Collection : Use electronic lab notebooks (ELNs) for real-time data logging and audit trails, ensuring compliance with FAIR principles .
  • Contradiction Analysis : Apply contradiction matrices (e.g., TRIZ principles) to prioritize conflicting variables in multi-omics datasets .
  • Reporting Standards : Adhere to CHEERS guidelines for clinical studies and STROBE for observational research, with detailed supplementary materials for raw data .

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